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Compound of Interest

Compound Name: Methyl 2-vinylnicotinate

Cat. No.: B173319 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the

characterization of Methyl 2-vinylnicotinate (C₉H₉NO₂), a key intermediate in pharmaceutical

synthesis. This document details experimental protocols for spectroscopic and

chromatographic techniques and presents expected data based on the analysis of structurally

related compounds.

Introduction
Methyl 2-vinylnicotinate is a pyridine derivative with the molecular formula C₉H₉NO₂ and a

molecular weight of 163.17 g/mol .[1] Accurate characterization is crucial for ensuring its purity,

stability, and identity in drug discovery and development processes. The following sections

outline the primary analytical techniques for the comprehensive characterization of this

compound.

Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the molecular structure of Methyl 2-
vinylnicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C)

atomic environments within the molecule.

2.1.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the vinyl, aromatic, and methyl

protons. Based on analogous compounds, the predicted chemical shifts (δ) in a deuterated

chloroform (CDCl₃) solvent are summarized below.

Proton

Assignment

Predicted

Chemical Shift

(ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

Aromatic-H (C6-

H)
8.6 - 8.8 dd ~4.8, 1.8 1H

Aromatic-H (C4-

H)
8.1 - 8.3 dd ~7.8, 1.8 1H

Aromatic-H (C5-

H)
7.2 - 7.4 dd ~7.8, 4.8 1H

Vinyl-H (α-CH) 6.8 - 7.0 dd ~17.6, 10.8 1H

Vinyl-H (β-CH,

trans)
5.8 - 6.0 d ~17.6 1H

Vinyl-H (β-CH,

cis)
5.4 - 5.6 d ~10.8 1H

Methyl-H (-

OCH₃)
3.9 - 4.1 s - 3H

2.1.2. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals corresponding to each unique carbon atom in the

molecule.
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Carbon Assignment Predicted Chemical Shift (ppm)

C=O (Ester) 165 - 167

Aromatic-C (C2) 155 - 157

Aromatic-C (C6) 151 - 153

Aromatic-C (C4) 135 - 137

Vinyl-C (α-CH) 134 - 136

Aromatic-C (C3) 125 - 127

Aromatic-C (C5) 122 - 124

Vinyl-C (β-CH₂) 118 - 120

Methyl-C (-OCH₃) 51 - 53

2.1.3. Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 10-20 mg of Methyl 2-vinylnicotinate in approximately 0.7

mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to the residual solvent peak

(CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Sample Preparation

Data Acquisition

Data Processing

Dissolve Sample in CDCl3

1H NMR Acquisition

13C NMR Acquisition

Fourier Transform Phase & Baseline Correction Spectral Analysis

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

2.2.1. Expected IR Absorption Bands

Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

C=O (Ester) Stretching 1720 - 1740

C=C (Aromatic & Vinyl) Stretching 1580 - 1640

C-O (Ester) Stretching 1250 - 1300

=C-H (Vinyl) Bending (out-of-plane) 910 - 990

C-H (Aromatic) Bending (out-of-plane) 750 - 850

2.2.2. Experimental Protocol: IR Spectroscopy
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Sample Preparation: A small drop of neat liquid Methyl 2-vinylnicotinate can be placed

between two potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated

Total Reflectance (ATR) accessory can be used with a small amount of the sample placed

directly on the crystal.

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Perform a background correction and analyze the absorption bands.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, aiding in its identification.

2.3.1. Expected Mass Spectrometry Data

Molecular Ion (M⁺): The expected molecular ion peak will be at m/z = 163, corresponding to

the molecular weight of Methyl 2-vinylnicotinate.

Major Fragment Ions: Common fragmentation pathways for nicotinate esters involve the loss

of the methoxy group (-OCH₃, m/z = 31) and the entire methoxycarbonyl group (-COOCH₃,

m/z = 59).

m/z Proposed Fragment

163 [M]⁺

132 [M - OCH₃]⁺

104 [M - COOCH₃]⁺

78 [Pyridine]⁺

2.3.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of Methyl 2-vinylnicotinate (e.g., 100 µg/mL)

in a volatile organic solvent such as dichloromethane or ethyl acetate.
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Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., DB-5ms or

equivalent).

GC Conditions:

Injector Temperature: 250 °C

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10

°C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Ion Source Temperature: 230 °C.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation GC-MS Analysis Data Analysis

Dilute Sample in Solvent Gas Chromatography Separation Mass Spectrometry Detection Identify Molecular Ion Analyze Fragmentation Confirm Structure

Prepare Standards & Samples

System Suitability Testing

Chromatographic Analysis

Data Quantification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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